Product packaging for Methyl 4,4,4-trifluorocrotonate(Cat. No.:CAS No. 85694-31-1)

Methyl 4,4,4-trifluorocrotonate

Cat. No.: B1230859
CAS No.: 85694-31-1
M. Wt: 154.09 g/mol
InChI Key: DMMZYYLXAGRBDO-NSCUHMNNSA-N
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Description

Contextualization within the Landscape of Fluorine Chemistry and Fluorinated Building Blocks

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research and industry. numberanalytics.comwikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is attributed to fluorine's high electronegativity, small atomic radius, and the strength of the C-F bond. ossila.com These unique characteristics lead to enhanced thermal stability, increased lipophilicity, and improved bioavailability in many fluorinated compounds. numberanalytics.com Consequently, organofluorine compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comspringernature.com

Within this landscape, fluorinated building blocks are small, reactive molecules that serve as foundational units for constructing more complex fluorinated structures. wikipedia.orgossila.com Methyl 4,4,4-trifluorocrotonate is a prime example of such a building block. ontosight.ai It belongs to the family of trifluoromethyl compounds and is specifically an ester of 4,4,4-trifluorocrotonic acid and methanol (B129727). ontosight.ai The presence of the trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, imparts high reactivity to the molecule, making it a versatile reagent in organic synthesis. ontosight.ai

Historical Development and Synthetic Utility of α,β-Unsaturated Esters in Organic Synthesis

The α,β-unsaturated ester motif is a fundamental functional group in organic chemistry, with a rich history of synthetic applications. acs.orgnih.gov These compounds are characterized by a carbon-carbon double bond conjugated with a carbonyl group, a structural feature that enables a wide array of chemical transformations. nih.govorganic-chemistry.org

Historically, the synthesis of α,β-unsaturated esters has been a subject of extensive research, with numerous methods developed to control their stereochemistry (E/Z isomerism). acs.orgnih.gov Classic reactions like the Wittig and Horner-Wadsworth-Emmons reactions have been instrumental in their preparation. organic-chemistry.org More contemporary methods, such as olefin metathesis, have further expanded the synthetic toolbox for accessing these valuable intermediates. organic-chemistry.org

The synthetic utility of α,β-unsaturated esters is vast. They are key precursors in the synthesis of a wide range of molecules, including natural products, polymers, and pharmaceuticals. nih.govrsc.org Their reactivity allows them to participate in a variety of important reactions, including:

Michael additions: The conjugate addition of nucleophiles to the β-carbon. ontosight.ai

Cycloaddition reactions: Such as Diels-Alder reactions, to form cyclic compounds. ontosight.ai

Reductions: To produce saturated esters or alcohols.

Epoxidations: To form α,β-epoxy esters.

The development of stereoselective methods for these reactions has been a major focus, as the stereochemistry of the final product often dictates its biological activity. nih.gov

Significance of Trifluoromethylated Alkene Derivatives in Contemporary Chemical Research

The incorporation of a trifluoromethyl (CF3) group into an alkene backbone, as seen in this compound, creates a class of compounds with significant value in modern chemical research. mdpi.comacs.org The CF3 group is a powerful electron-withdrawing group, which profoundly influences the reactivity of the adjacent double bond. ontosight.ai This electronic effect makes trifluoromethylated alkenes highly susceptible to nucleophilic attack, a property that is extensively exploited in synthetic chemistry. mdpi.com

Trifluoromethylated alkene derivatives are crucial intermediates in the synthesis of a wide range of fluorine-containing molecules. nih.govrsc.org The difunctionalization of these alkenes, where two new functional groups are added across the double bond, is a powerful strategy for rapidly building molecular complexity. nih.gov This has led to the development of numerous methods for the vicinal halo-trifluoromethylation, amino-trifluoromethylation, and other difunctionalization reactions of alkenes. rsc.orgrsc.orgnih.gov

The resulting trifluoromethylated products often exhibit unique biological properties, making them attractive targets for drug discovery and agrochemical development. mdpi.comacs.org The CF3 group can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable properties in bioactive molecules. sigmaaldrich.com

Overview of Research Gaps and Objectives for this compound

While this compound is recognized as a useful building block, there are still areas for further research and development. One key objective is the exploration of new, more efficient, and stereoselective methods for its synthesis. The esterification of 4,4,4-trifluorocrotonic acid is a common route, but developing alternative pathways could improve accessibility and reduce costs. ontosight.ai

A significant research gap lies in the full exploration of its reactivity profile. While its participation in Michael additions and cycloadditions is known, a deeper understanding of its behavior with a wider range of nucleophiles and electrophiles is needed. ontosight.ai For instance, developing asymmetric conjugate additions to this compound would provide a direct route to enantiomerically enriched trifluoromethylated compounds, which are highly valuable in medicinal chemistry. rsc.org

Furthermore, the application of this compound in the synthesis of novel, complex molecules remains an active area of investigation. Its potential as a precursor to new pharmaceuticals, agrochemicals, and functional materials is yet to be fully realized. Research aimed at incorporating this building block into multi-step syntheses of target molecules with specific biological or material properties is a key objective for the future.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C5H5F3O2 ontosight.aiscbt.comuni.lu
Molecular Weight 154.09 g/mol fishersci.ca
CAS Number 85694-31-1 scbt.comfishersci.ca
Appearance Liquid fishersci.ca
Boiling Point Not specified in search results
Density Not specified in search results
Refractive Index Not specified in search results

Interactive Data Table: Related Trifluoromethylated Compounds

Compound NameMolecular FormulaKey Applications/Research Interest
Ethyl 4,4,4-trifluorocrotonateC6H7F3O2 sigmaaldrich.comSynthesis of trifluoromethylated pyroglutamic acid, diastereoselective Michael additions. sigmaaldrich.com
4,4,4-TrifluorocrotonaldehydeC4H3F3OPrecursor for enantioselective formation of trifluoromethylated stereogenic centers. rsc.orgrsc.org
Ethyl 3-amino-4,4,4-trifluorocrotonateC6H8F3NO2 nih.govBuilding block for nitrogen-containing trifluoromethylated compounds.
Methyl 4,4,4-trifluoroacetoacetateC5H5F3O3 tcichemicals.comsigmaaldrich.comBuilding block for synthesizing fluorinated heterocycles and other complex molecules. tcichemicals.comsigmaaldrich.com
2-Methyl-4,4,4-trifluorobutanalC5H7F3OBuilding block for complex fluorinated compounds, potential biological activities.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dioneC11H9F3O2 nih.govIntermediate in the synthesis of more complex fluorinated compounds. nih.govgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3O2 B1230859 Methyl 4,4,4-trifluorocrotonate CAS No. 85694-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMZYYLXAGRBDO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85694-31-1
Record name Methyl 4,4,4-trifluorocrotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085694311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Applications in Organic Synthesis and Material Science

Methyl 4,4,4-trifluorocrotonate as a Versatile Building Block in Organic Synthesis

The unique electronic properties of this compound render it a powerful tool for introducing the trifluoromethyl (CF₃) group into organic molecules. This moiety is of paramount importance in medicinal chemistry and agrochemicals, as its incorporation can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The compound serves as a key starting material for creating stereogenic centers bearing a CF₃ group, a structural motif of growing interest in drug design.

This compound is an effective precursor for synthesizing fluorinated heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. nih.govnih.gov Its electron-deficient double bond makes it a reactive component in annulation and cycloaddition reactions.

A notable application is in the Brønsted base-catalyzed formal reductive [3+2] annulation with α-iminoketones. nih.govresearchgate.net This one-pot tandem reaction, catalyzed by a phosphazene base, efficiently produces β-trifluoromethyl-substituted γ-lactams. The process involves the reduction of the imine followed by an intermolecular Michael addition and subsequent lactam formation, yielding the five-membered heterocyclic ring with a tetrasubstituted carbon center as a single diastereomer. nih.gov

Another example is the synthesis of trifluoromethyl-substituted aziridines, three-membered nitrogen-containing heterocycles. The reaction of this compound with benzylamine leads to the formation of trans-3-trifluoromethyl-2-methoxycarbonylaziridine in good yield. researchgate.net These small-ring heterocycles are valuable intermediates for the synthesis of more complex fluorinated amino compounds.

Table 1: Synthesis of Fluorinated Heterocycles from this compound

Reactant 1Reactant 2Catalyst/ReagentHeterocyclic ProductYieldReference
This compoundα-IminoketonesPhosphazene Base / Thiolβ-Trifluoromethyl-γ-lactamsVaries nih.govresearchgate.net
This compoundBenzylamine-trans-3-Trifluoromethyl-2-methoxycarbonylaziridine70% researchgate.net

The development of asymmetric reactions using this compound has provided access to a range of valuable chiral fluorinated molecules. nih.govsemanticscholar.org A key breakthrough in this area is the organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. nih.gov This reaction, catalyzed by a bifunctional cinchona alkaloid-derived thiourea organocatalyst, allows for the construction of a stereogenic center containing both a trifluoromethyl group and a sulfur atom with high yields and excellent enantioselectivities (up to 96% ee). nih.gov This method provides a direct route to optically active β-trifluoromethyl thioethers, which are important chiral building blocks.

The reaction demonstrates broad substrate scope, accommodating various aromatic and aliphatic thiols. The efficiency of the catalyst allows for low catalyst loading (1 mol%), making the process synthetically practical.

Table 2: Organocatalytic Asymmetric Sulfa-Michael Addition to Ethyl 4,4,4-trifluorocrotonate

Thiol NucleophileCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
4-Methoxybenzenethiol19594
Benzenethiol19692
4-Chlorobenzenethiol19492
2-Naphthalenethiol19596
Thiophen-2-ylmethanethiol19288
Cyclohexanethiol19090
Data sourced from a study on asymmetric sulfa-Michael additions. nih.gov

Beyond the initial synthesis of chiral adducts, this compound serves as a starting point for building more elaborate molecular structures. The products of the aforementioned sulfa-Michael addition can be transformed into complex and medicinally relevant scaffolds. For instance, the resulting chiral thioether can be converted into an enantioenriched thiochroman-4-one, a heterocyclic structure found in bioactive molecules. nih.gov Furthermore, it serves as a key intermediate in the synthesis of (R)-γ-trifluoromethyl γ-sulfone hydroxamate, a potent inhibitor of matrix metalloproteinase-3 (MMP-3), demonstrating the utility of this building block in constructing targeted therapeutic agents. nih.gov

Similarly, the tandem [3+2] annulation reaction to form γ-lactams is itself a method for constructing complex architectures, as it rapidly builds molecular complexity by forming multiple bonds and stereocenters in a single, controlled operation. nih.govresearchgate.net

Contribution to Method Development in Synthetic Organic Chemistry

This compound has been a pivotal substrate in the development of new synthetic methodologies. Its well-defined electronic properties and the importance of its products make it an ideal testbed for novel catalytic systems.

The development of the first highly enantioselective sulfa-Michael addition to 4,4,4-trifluorocrotonates is a prime example. nih.gov This work established an efficient organocatalytic method for accessing chiral CF₃- and sulfur-containing stereocenters. The study not only provided a valuable synthetic transformation but also contributed to the broader field of asymmetric organocatalysis by demonstrating the power of bifunctional catalysts to control stereochemistry in reactions involving challenging fluorinated substrates.

Likewise, the design of the formal reductive [3+2] annulation reaction showcases methodological innovation. nih.gov Researchers developed a system where a single Brønsted base catalyst orchestrates a multi-step tandem sequence involving two distinct mechanistic processes (imine reduction and Michael addition/lactamization). Using this compound as the key Michael acceptor was crucial to demonstrating the feasibility and utility of this new annulation strategy for the rapid construction of complex heterocyclic systems. nih.govresearchgate.net

Applications in Polymer Chemistry and Material Science

The incorporation of fluorine into polymers leads to materials with unique and desirable properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and low refractive index. Fluorinated acrylates and related monomers are therefore of significant interest in material science.

While the polymerization of many fluorinated vinyl monomers is well-established, specific studies detailing the homopolymerization or copolymerization of this compound are not widely documented in available scientific literature. However, based on its chemical structure as a fluorinated α,β-unsaturated ester, it can be considered a potential monomer for the synthesis of specialty fluoropolymers via mechanisms such as free-radical polymerization. nih.gov

If polymerized, the resulting polymer, poly(this compound), would feature a trifluoromethyl group pendant to the polymer backbone at every other carbon. This high density of fluorine would be expected to impart significant fluoropolymer characteristics. It is reasonable to predict that such a material would exhibit very low surface energy, making it suitable for hydrophobic and anti-fouling coatings. Furthermore, the strong carbon-fluorine bonds would likely contribute to high thermal and chemical stability. The synthesis of copolymers of this compound with other monomers, such as methyl methacrylate, could allow for the precise tuning of material properties for specific applications in advanced materials and coatings.

Despite a comprehensive search for information regarding the specific applications of this compound in the development of fluorinated materials such as coatings and surfactants, no detailed research findings, scholarly articles, or patents explicitly outlining its role in these areas could be identified. The available information is limited to general supplier data, which does not provide the necessary scientific depth to construct an article on its specific applications in material science as requested.

Therefore, this article cannot be generated based on the currently accessible information.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Methyl 4,4,4 Trifluorocrotonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for the structural elucidation of Methyl 4,4,4-trifluorocrotonate in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's structure can be assembled. The IUPAC name for this compound is Methyl (E)-4,4,4-trifluorobut-2-enoate. fishersci.ca The numbering of the atoms for NMR assignment is as follows:

Chemical structure of this compound with atom numbering for NMR assignments.

The ¹H NMR spectrum of this compound provides key information about the number of different kinds of protons and their electronic environments. The spectrum for the analogous compound, Ethyl 4,4,4-trifluorocrotonate, shows characteristic signals for the vinyl protons, which can be extrapolated to the methyl ester. chemicalbook.com The spectrum displays three distinct signals corresponding to the methoxy (B1213986) protons and the two vinylic protons (H-2 and H-3).

The methoxy group (-OCH₃) protons appear as a sharp singlet, typically around 3.7 ppm, a characteristic region for methyl esters. rsc.org The vinylic protons, H-2 and H-3, are coupled to each other and also show coupling to the trifluoromethyl group.

H-2 (proton at C2): This proton signal is expected to appear downfield, likely in the range of 6.3-6.6 ppm. It will appear as a doublet of quartets (dq) due to coupling with H-3 across the double bond (JH2-H3, a large trans coupling of ~15.6 Hz) and long-range coupling to the three fluorine atoms (JH2-F, a smaller four-bond coupling of ~2.5 Hz).

H-3 (proton at C3): This proton is adjacent to the electron-withdrawing CF₃ group and is thus shifted further downfield, expected around 6.9-7.2 ppm. Its signal will also be a doublet of quartets (dq), arising from the trans-coupling to H-2 (JH3-H2, ~15.6 Hz) and a larger three-bond coupling to the fluorine atoms (JH3-F, ~7.0 Hz).

Table 1: Predicted ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)
OCH₃ ~3.7 s (singlet) -
H-2 ~6.4 dq (doublet of quartets) JH2-H3 ≈ 15.6, JH2-F ≈ 2.5

A ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically distinct carbon atom. For this compound, five signals are expected. The chemical shifts are influenced by the electronegativity of neighboring atoms (O and F) and the hybridization state (sp², sp³). bldpharm.comresearchgate.net

C1 (C=O): The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field, typically around 165 ppm. researchgate.net

C2 (=CH): The vinylic carbon attached to the ester group is expected around 125-130 ppm.

C3 (=CH): This vinylic carbon is directly attached to the CF₃ group. Its resonance will be split into a quartet due to one-bond coupling with the fluorine atoms (¹JC-F) and is expected in the region of 130-135 ppm.

C4 (CF₃): The trifluoromethyl carbon signal appears as a prominent quartet due to the large one-bond ¹³C-¹⁹F coupling (¹JC-F > 270 Hz). It is expected to be found around 120-125 ppm.

OCH₃: The methyl carbon of the ester group is highly shielded and appears upfield, typically around 52 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm) (Predicted) Multiplicity (due to C-F coupling)
C1 (C=O) ~165 s (singlet)
C2 (=CH) ~128 s (singlet)
C3 (=CH) ~132 q (quartet)
C4 (CF₃) ~123 q (quartet)

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. rsc.org The three fluorine atoms of the CF₃ group in this compound are chemically equivalent and thus produce a single resonance signal. The chemical shift of this signal is typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). For a CF₃ group attached to a vinylic carbon, the chemical shift is expected in the range of -60 to -70 ppm. cnr.it This signal will be split into a doublet due to the three-bond coupling with the H-3 proton (JF-H3).

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. chemicalbook.comsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the key cross-peak in the COSY spectrum would be between the H-2 and H-3 signals, confirming their coupling across the double bond. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly with the carbons they are attached to (one-bond C-H coupling). nih.gov Expected correlations are:

H-2 with C2

H-3 with C3

The methoxy protons with the OCH₃ carbon

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. nih.gov Key HMBC correlations for confirming the structure of this compound would include:

Methoxy protons (OCH₃) to the carbonyl carbon (C1).

H-2 to the carbonyl carbon (C1) and the vinylic carbon C3.

H-3 to the ester carbonyl carbon (C1) and the trifluoromethyl carbon (C4).

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. uni.lu The exact mass of a molecule is calculated using the masses of the most abundant isotopes of its constituent elements. For this compound, the molecular formula is C₅H₅F₃O₂. The HRMS analysis would confirm this composition by matching the experimentally measured mass to the calculated exact mass.

Table 4: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da) Adduct Predicted m/z
C₅H₅F₃O₂ 154.02417 [M+H]⁺ 155.03145
[M+Na]⁺ 177.01339

Data sourced from PubChem.

The detection of the protonated molecule [M+H]⁺ at m/z 155.03145 or the sodium adduct [M+Na]⁺ at m/z 177.01339 with high mass accuracy (typically within 5 ppm) provides definitive evidence for the elemental composition of this compound.

Analysis of Fragmentation Patterns

Mass spectrometry (MS), particularly with electron ionization (EI), is a powerful tool for elucidating the structure of volatile compounds like this compound. When the molecule is ionized, the resulting molecular ion is energetically unstable and breaks apart into smaller, charged fragments. whitman.edu The pattern of these fragments is predictable and provides a veritable fingerprint of the molecule's structure.

For this compound (Molecular Formula: C₅H₅F₃O₂, Molecular Weight: 154.08 g/mol ), fragmentation is guided by the established behavior of esters and fluorinated compounds. whitman.eduwhitman.edu Key fragmentation pathways include cleavage at the bonds adjacent (alpha) to the carbonyl group and the loss of the stable trifluoromethyl radical. whitman.edu The presence of fluorine can also lead to characteristic losses of F (19 u) or HF (20 u). whitman.edu A prominent feature in the mass spectra of many esters is a peak resulting from a McLafferty rearrangement, which would be expected if the alkyl chain were longer. whitman.edulibretexts.org For this specific compound, the primary cleavages yield significant structural information. The molecular ion peak (M⁺) is expected at an m/z of 154.

A table of predicted principal fragments for this compound in an EI-MS analysis is presented below.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula of Lost Neutral Significance
123[M - OCH₃]⁺CH₃OLoss of the methoxy group from the ester functionality. whitman.edu
95[M - COOCH₃]⁺COOCH₃Loss of the entire methoxycarbonyl group.
85[M - CF₃]⁺CF₃Loss of the trifluoromethyl radical.
69[CF₃]⁺C₄H₅O₂Formation of the stable trifluoromethyl cation; often a prominent peak. nih.gov
59[COOCH₃]⁺C₄H₂F₃Formation of the methoxycarbonyl cation. whitman.edu

These fragmentation patterns allow for the unambiguous identification of the different structural components of the molecule: the methyl ester group and the trifluoromethyl-substituted butenoyl chain.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, offers a higher level of structural confirmation by performing multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific ion from the initial mass spectrum, known as the precursor ion, is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment further into product ions, which are then detected by a second mass analyzer. nih.gov

This technique is invaluable for differentiating between isomers and confirming the connectivity of atoms within a molecule. For this compound, a precursor ion such as the protonated molecule [M+H]⁺ (m/z 155) or a prominent fragment ion like [M - OCH₃]⁺ (m/z 123) could be selected.

Hypothetical MS/MS Fragmentation:

Precursor Ion Selection: The protonated molecular ion, [C₅H₅F₃O₂ + H]⁺, at m/z 155 is isolated.

Collision-Induced Dissociation: The precursor ion is fragmented.

Product Ion Analysis: The resulting product ions are analyzed. Expected product ions would include:

m/z 123: Resulting from the loss of methanol (B129727) (CH₃OH), confirming the presence of a methyl ester.

m/z 86: Resulting from the loss of the CF₃ group, confirming its presence.

m/z 69: The [CF₃]⁺ cation, confirming the trifluoromethyl moiety.

By analyzing the specific losses from a selected precursor ion, MS/MS provides definitive evidence for the proposed structure, greatly enhancing analytical confidence.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. mdpi.comnih.gov

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. vscht.cz For this compound, key absorptions are expected for the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C), the carbon-oxygen bonds (C-O) of the ester, and the carbon-fluorine bonds (C-F).

Raman Spectroscopy Raman spectroscopy involves scattering laser light off a molecule and observing the frequency shifts in the scattered light. mdpi.com Vibrations that cause a significant change in polarizability, such as those of symmetric, non-polar bonds, tend to produce strong Raman signals. mdpi.com Therefore, the C=C double bond in this compound is expected to show a strong Raman band, which might be weak in the IR spectrum.

The expected vibrational frequencies for this compound are summarized in the table below.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Signal
C-H (sp²)Stretch~3100-3000Medium
C-H (sp³)Stretch~3000-2850Medium
C=O (Ester)Stretch~1740-1720Weak
C=C (Alkene)Stretch~1660-1640Strong
C-O (Ester)Stretch~1300-1150Medium
C-FStretch~1350-1100 (multiple strong bands)Medium

The combination of IR and Raman spectra provides a comprehensive picture of the functional groups present in the molecule, confirming the α,β-unsaturated ester and trifluoromethyl moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This method requires a single, well-ordered crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. nih.gov Analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined.

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide definitive data on:

Bond Lengths: The precise distances between bonded atoms (e.g., C=O, C=C, C-F).

Bond Angles: The angles between adjacent bonds.

Torsion Angles: The dihedral angles that define the molecule's conformation, including the planarity of the crotonate system.

Stereochemistry: Unambiguous confirmation of the (E)-configuration of the double bond.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing information about forces like dipole-dipole interactions or weak hydrogen bonds.

While no published crystal structure for this compound is currently available, analysis of related structures, such as other crotonate esters, indicates that the technique is highly applicable for confirming the molecule's geometry and solid-state packing. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction byproducts, starting materials, or degradation products, and for accurately assessing its purity. scielo.br

Given its volatility and thermal stability, this compound is ideally suited for analysis by gas chromatography (GC). restek.comnih.gov In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. restek.com

For this analysis, a capillary column with a non-polar or mid-polarity stationary phase is typically used. sigmaaldrich.com A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while coupling the GC to a mass spectrometer (GC-MS) allows for both quantification and positive identification of the analyte and any impurities. researchgate.net

A table of typical GC parameters for the analysis of this compound is provided below.

Parameter Typical Value/Condition
Column Fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless, 250 °C
Oven Program Start at 50 °C, ramp at 10 °C/min to 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This method allows for the rapid and accurate determination of the purity of this compound.

High-performance liquid chromatography (HPLC) is a complementary technique used for purity analysis, especially for separating the target compound from non-volatile impurities. edpsciences.orgresearchgate.net The most common mode for a molecule of this polarity is reversed-phase HPLC. mdpi.com In this setup, the sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18-modified silica). More polar compounds elute first, while less polar compounds are retained longer. mdpi.com

Due to the α,β-unsaturated carbonyl system, this compound possesses a chromophore that allows for sensitive detection using a UV detector.

A table of typical HPLC parameters for the analysis of this compound is provided below.

Parameter Typical Value/Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Spectrophotometer at ~210 nm
Injection Volume 10 µL

HPLC provides a robust method for assessing purity and can also be scaled up for preparative separation to obtain highly pure material. edpsciences.org

Computational and Theoretical Studies of Methyl 4,4,4 Trifluorocrotonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can elucidate a wide range of molecular properties from the ground up. For a molecule like methyl 4,4,4-trifluorocrotonate, these calculations are invaluable for understanding how the potent electron-withdrawing trifluoromethyl group influences its structure and chemical behavior.

Electronic Structure and Bonding Analysis

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to model this electronic environment. An analysis of the calculated electron density can reveal the partial atomic charges on each atom. In this compound, the fluorine atoms would be expected to carry a significant negative partial charge, while the adjacent carbon atom (C4) and the carbonyl carbon would be more electropositive. This charge distribution is a key determinant of the molecule's reactivity.

Table 1: Illustrative Calculated Atomic Charges for this compound * This table is for illustrative purposes. Specific calculated values for this compound are not available in the searched literature.

Atom Predicted Partial Charge (a.u.)
O (carbonyl) Negative
O (ester) Negative
C (carbonyl) Positive
Slightly Negative
Positive
C (CF₃) Highly Positive
F Highly Negative
C (methyl) Slightly Positive

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can provide a detailed picture of the bonding within the molecule. This analysis can quantify the delocalization of electron density and the nature of the orbitals involved in bonding, offering a more nuanced view than simple Lewis structures. For instance, NBO analysis could quantify the hyperconjugative interactions between the C-F bonds and the pi-system of the crotonate backbone.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a distinct energy level. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance in predicting a molecule's reactivity.

For this compound, an α,β-unsaturated ester, the LUMO is expected to be a π* antibonding orbital with significant contributions from the α and β carbons of the double bond and the carbonyl carbon. The strong electron-withdrawing nature of the trifluoromethyl group would lower the energy of the LUMO, making the molecule a good electrophile and a potent Michael acceptor. ontosight.aimasterorganicchemistry.com Nucleophilic attack would be predicted to occur at the β-carbon, which would have a large coefficient in the LUMO. youtube.com

The HOMO would likely be a π bonding orbital associated with the C=C double bond or a non-bonding orbital on one of the oxygen atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic transition energies. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound * This table is for illustrative purposes. Specific calculated values for this compound are not available in the searched literature.

Molecular Orbital Predicted Energy (eV) Description
HOMO Low Likely a π-bonding orbital or non-bonding oxygen orbital.
LUMO Very Low Expected to be a π*-antibonding orbital, making the molecule a strong electrophile.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable single bonds, leading to the possibility of different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of a molecule can depend on its preferred conformation.

Computational methods can be used to map the potential energy surface of the molecule as a function of the rotation around specific bonds, such as the C-C single bond of the crotonate and the C-O ester bond. These calculations can predict the relative energies of different conformers (e.g., s-trans and s-cis isomers) and the transition states that connect them. For other methyl esters, it has been shown that the s-trans conformer is generally more stable. imperial.ac.uk The presence of the bulky and highly polar trifluoromethyl group could have a significant impact on the conformational preferences of this compound. acs.orgacs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, which is known to participate in reactions like Michael additions, computational studies can provide a step-by-step picture of the reaction pathway. ontosight.ai

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. For this compound, these predictions can aid in the interpretation of experimental spectra.

Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) can be predicted with good accuracy. rsc.orgmdpi.comnih.govmdpi.com The prediction of ¹⁹F NMR chemical shifts is particularly relevant for fluorinated compounds and can be a sensitive probe of the local electronic environment. rsc.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound * This table is for illustrative purposes. Specific calculated values for this compound are not available in the searched literature.

Spectroscopy Type Predicted Parameter Significance
IR C=O stretch, C=C stretch, C-F stretches Helps in identifying functional groups.
¹H NMR Chemical shifts of vinylic and methyl protons Provides information on the proton environment.
¹³C NMR Chemical shifts of all carbon atoms Reveals the carbon skeleton and electronic environment.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how changes in a molecule's structure affect its chemical reactivity. For a series of related compounds, computational methods can be used to systematically vary the structure and calculate properties that correlate with reactivity, such as reaction energies or activation barriers.

In the context of this compound, such studies could involve comparing its reactivity to that of other Michael acceptors. For example, one could computationally investigate how replacing the trifluoromethyl group with other substituents affects the rate of a Michael addition reaction. These studies often rely on the principles of physical organic chemistry, such as the Hammett equation, to quantify the electronic effects of substituents. cumhuriyet.edu.tr The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly enhance the reactivity of the double bond towards nucleophiles compared to non-fluorinated analogues. researchgate.netescholarship.orgnih.gov

Future Perspectives and Research Directions in Methyl 4,4,4 Trifluorocrotonate Chemistry

Exploration of Untapped Synthetic Opportunities and Methodologies

The synthetic utility of Methyl 4,4,4-trifluorocrotonate is expanding beyond classical transformations, with significant opportunities lying in the development of novel catalytic and stereoselective methodologies.

Asymmetric Catalysis: A key area of future development is the enantioselective functionalization of this compound. Groundbreaking work has demonstrated the use of bifunctional organocatalysts to achieve highly enantioselective sulfa-Michael additions of thiols to 4,4,4-trifluorocrotonates. nih.gov This success opens the door for exploring a broader range of chiral catalysts, including other organocatalysts, transition-metal complexes, and biocatalytic systems, to access a diverse array of optically active trifluoromethyl-containing compounds. The development of catalytic asymmetric 1,4-additions of various nucleophiles, such as carbon nucleophiles, amines, and phosphines, remains a fertile ground for research.

Cascade Reactions: The design of cascade reactions initiated by the reaction of this compound represents a powerful strategy for the rapid construction of complex molecular architectures from simple precursors. rsc.orgnih.gov Future research could focus on developing one-pot multicomponent reactions that leverage the reactivity of both the double bond and the ester group to build intricate heterocyclic and carbocyclic frameworks. Such strategies enhance synthetic efficiency by minimizing purification steps and reducing waste.

Photoredox and Electrochemical Methods: Modern synthetic methods like visible-light photoredox catalysis and electrochemistry offer new avenues for activating and functionalizing this compound. mdpi.comnih.govyoutube.com These techniques could enable previously inaccessible transformations, such as radical additions, C-H functionalizations of the methyl group, or novel cycloadditions. Exploring the synergy between photoredox catalysis and organocatalysis or transition metal catalysis could lead to the development of highly selective and efficient methods for creating new carbon-carbon and carbon-heteroatom bonds.

Emerging Applications in Advanced Organic Synthesis

The unique properties of the trifluoromethyl group make this compound an attractive starting material for synthesizing high-value molecules with applications in pharmaceuticals and beyond.

Synthesis of Bioactive Molecules: The products derived from this compound are promising intermediates for the synthesis of biologically active compounds. For instance, the enantiomerically enriched products from asymmetric sulfa-Michael additions have been utilized as key intermediates in the synthesis of potent inhibitors of matrix metalloproteinase-3 (MMP-3), an important therapeutic target. nih.gov Future work will likely see the application of this building block in the synthesis of other complex drug candidates and agrochemicals, where the trifluoromethyl group can enhance properties like metabolic stability and binding affinity. sci-hub.se

Access to Trifluoromethylated Heterocycles: Heterocyclic compounds are ubiquitous in medicinal chemistry. This compound is a versatile precursor for the synthesis of various trifluoromethyl-substituted heterocycles. Through strategic reaction design, it can be used to construct fluorinated pyrazolines, pyridines, and other ring systems that are of significant interest in drug discovery. nih.gov The development of novel cycloaddition and annulation strategies will be crucial in expanding the library of accessible trifluoromethylated heterocycles.

Total Synthesis of Natural Products: While the total synthesis of natural products has historically driven the development of new synthetic methods, the incorporation of fluorinated building blocks like this compound can lead to the creation of novel, biologically active analogs. sci-hub.seresearchgate.netnih.gov Future synthetic campaigns may utilize this compound to introduce the trifluoromethyl group into natural product scaffolds to modulate their biological activity, providing new tools for chemical biology and drug discovery.

Integration with Sustainable and Green Chemical Initiatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. The chemistry of this compound is well-positioned to align with these initiatives.

Organocatalysis and Biocatalysis: The use of organocatalysts for asymmetric transformations of this compound is an inherently green approach, avoiding the use of often toxic and expensive heavy metals. nih.govchimia.ch Future research will likely focus on expanding the scope of organocatalytic methods and exploring the potential of biocatalysis, using enzymes to perform highly selective transformations under mild, aqueous conditions.

Atom Economy and Process Efficiency: Cascade reactions and multicomponent reactions starting from this compound significantly improve atom economy and reduce the number of synthetic steps, leading to less waste and lower energy consumption. rsc.orgnih.gov The development of such processes is a key goal of sustainable chemistry.

Alternative Reaction Media and Energy Sources: Investigating the use of greener solvents, such as ionic liquids, supercritical fluids, or water, for reactions involving this compound is a promising research direction. Furthermore, employing alternative energy sources like microwave irradiation or mechanochemistry can lead to faster reaction times and reduced energy usage. The use of fluoroform, a potent greenhouse gas, as a trifluoromethylating agent in other contexts points to a broader trend of utilizing waste or byproduct streams as chemical feedstocks, a principle that could be applied to the synthesis of fluorinated building blocks. nih.gov

Challenges and Opportunities in the Development of Next-Generation Fluorinated Building Blocks

While this compound is a valuable tool, the development of more sophisticated, "next-generation" fluorinated building blocks derived from it presents both challenges and significant opportunities.

Stereochemical Complexity: A primary challenge is the development of methods to install multiple stereocenters with high levels of control. While asymmetric 1,4-additions are a significant step, future work must address the diastereoselective functionalization of the resulting products. The opportunity lies in creating highly functionalized, chiral building blocks that can be used to assemble complex molecules with precise three-dimensional structures. nih.govbeilstein-journals.org

Functional Group Compatibility and Scaffolding: Another challenge is to develop robust synthetic methods that tolerate a wide range of functional groups, allowing for the late-stage functionalization of complex molecules. The opportunity is to use this compound as a platform to generate a diverse portfolio of novel fluorinated scaffolds with unique substitution patterns and reactivity profiles. nih.gov

Scalability and Cost-Effectiveness: For any new building block to be widely adopted, its synthesis must be scalable and economically viable. A significant challenge is translating novel, small-scale laboratory methods into robust, large-scale processes. Overcoming challenges such as catalyst recovery and purification will be crucial. The opportunity is to develop practical and cost-effective routes to these next-generation building blocks, thereby accelerating their application in industrial settings.

Computational and Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for the rational design of new reactions and catalysts. mdpi.com Computational studies can provide valuable insights into transition states and reaction pathways, guiding experimental efforts to overcome existing challenges and unlock new synthetic opportunities.

Q & A

Q. What are the established synthesis routes for Methyl 4,4,4-trifluorocrotonate, and how can reaction conditions be optimized for yield and purity?

this compound (CAS 85694-31-1) is synthesized via two primary routes:

  • Route 1 : Reaction of methanol with 3,3,3-trifluoropropene under controlled conditions .
  • Route 2 : Use of dimethyl carbonate as an alternative reagent to improve selectivity . Optimization involves adjusting solvent polarity, temperature (typically 60–100°C), and catalyst choice. Purity (>98%) is confirmed via GC-MS or HPLC, with careful removal of byproducts like unreacted trifluoropropene .

Q. How does the electron-deficient α,β-unsaturated ester moiety influence the compound’s reactivity in conjugate addition reactions?

The trifluoromethyl group and crotonate structure enhance electrophilicity at the β-carbon, making it reactive toward nucleophiles (e.g., Grignard reagents). This is critical for Michael addition reactions. Kinetic studies suggest the reaction proceeds via a concerted mechanism, with rate acceleration in polar aprotic solvents (e.g., THF) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (154.0872 g/mol) and fragmentation patterns .
  • Chromatography : GC-MS or HPLC monitors purity (>98%) and detects trace impurities like ethyl ester analogs .

Advanced Research Questions

Q. How can enantioselective synthesis of trifluoromethylated compounds be achieved using this compound?

Copper-catalyzed asymmetric conjugate addition with Grignard reagents (e.g., RMgX) generates chiral tertiary carbon centers. Key parameters:

  • Catalyst: Cu(I)/chiral phosphine ligand systems (e.g., (R)-BINAP).
  • Conditions: Mild temperatures (0–25°C), anhydrous THF.
  • Outcomes: Yields 60–85%, enantiomeric excess (ee) up to 90% .

Q. What mechanistic insights explain the Brønsted base-catalyzed [3+2] annulation with α-iminoketones?

The reaction involves a tandem process:

  • Reduction : Thiols reduce α-iminoketones to α-aminoketones.
  • Michael Addition : Enolate formation from this compound attacks the α-aminoketone.
  • Lactamization : Intramolecular cyclization forms β-trifluoromethyl-γ-lactams. A single phosphazene base catalyzes all steps, achieving >95% diastereoselectivity .

Q. How do computational studies (e.g., Molecular Electron Density Theory) rationalize the regioselectivity in Diels-Alder reactions involving this compound?

DFT calculations reveal that the electron-withdrawing trifluoromethyl group increases the electrophilicity of the crotonate, favoring endo transition states in polar solvents. Activation barriers for reactions with electron-rich dienes (e.g., 2,4-dimethyl-5-ethoxyoxazole) are ~15 kcal/mol lower than non-fluorinated analogs .

Q. What strategies mitigate competing side reactions during large-scale synthesis or functionalization?

  • Temperature Control : Maintain <100°C to prevent decarboxylation.
  • Protecting Groups : Use silyl ethers to shield reactive sites during multi-step syntheses.
  • Catalyst Screening : Avoid protic acids to prevent ester hydrolysis; opt for Lewis acids (e.g., Zn(OTf)2_2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.